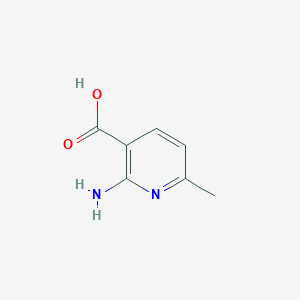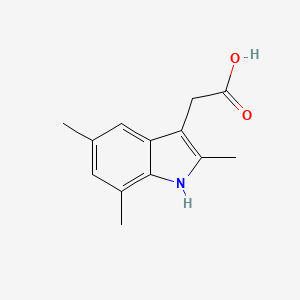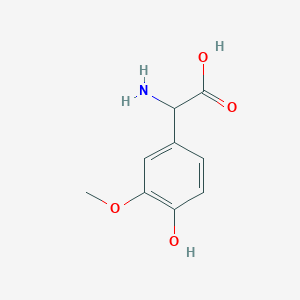
2-Amino-6-methylnicotinic acid
Übersicht
Beschreibung
2-Amino-6-methylnicotinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinic acid, featuring an amino group at the second position and a methyl group at the sixth position on the pyridine ring
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Safety and Hazards
Wirkmechanismus
Mode of Action
Like other nicotinic acid derivatives, it may be involved in modulating cellular processes .
Biochemical Pathways
Given its structural similarity to nicotinic acid, it might be involved in the biosynthesis and salvage pathways of NAD+, an essential coenzyme in cellular metabolism .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Biochemische Analyse
Biochemical Properties
2-Amino-6-methylnicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in metabolic pathways. These interactions facilitate various biochemical reactions, such as oxidation-reduction reactions, which are essential for cellular energy production and metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in these processes, thereby affecting cell function. For instance, it can impact the levels of NAD and NADP, which are vital for maintaining cellular redox balance and energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to certain enzymes, altering their activity and thereby influencing metabolic pathways. This compound can also modulate the expression of genes involved in redox reactions and energy metabolism, further highlighting its role in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in potential therapeutic applications. Threshold effects and toxicity studies have provided valuable information on the safe and effective use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid and nucleotide metabolism. It interacts with enzymes such as NAD and NADP, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining cellular energy balance and redox homeostasis, further emphasizing the importance of this compound in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence its interactions with other biomolecules and its overall biochemical properties, further highlighting its significance in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methylnicotinic acid typically involves the reaction of 2-chloro-3-cyanopyridine with ammonia under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by an amino group. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50°C and 100°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The process involves the same basic reaction but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2-Aminonicotinic acid
- 6-Methylnicotinic acid
- 3-Aminonicotinic acid
Comparison: 2-Amino-6-methylnicotinic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2-aminonicotinic acid lacks the methyl group, which affects its solubility and reactivity. Similarly, 6-methylnicotinic acid does not have the amino group, altering its potential for forming hydrogen bonds and participating in substitution reactions .
Eigenschaften
IUPAC Name |
2-amino-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYYQRWYONQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370310 | |
| Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846021-26-9 | |
| Record name | 2-AMINO-6-METHYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main objective of the research presented in the paper "Process for the preparation of 2-amino-6-methylnicotinic acid"?
A1: The research focuses on developing an improved process for synthesizing this compound []. The paper details a specific synthetic route that aims to achieve a higher yield and purity compared to existing methods.
Q2: What are the key steps involved in the synthesis of this compound as described in the paper?
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)






